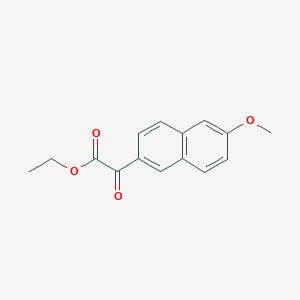

Ethyl 6-methoxy-2-naphthoylformate

Description

Ethyl 6-methoxy-2-naphthoylformate is an aromatic ester featuring a methoxy-substituted naphthalene backbone linked to a formate ester group. This compound is structurally related to non-steroidal anti-inflammatory drug (NSAID) precursors, such as naproxen derivatives, due to its naphthalene core and methoxy functionality . It is commercially available as a specialty chemical (Ref: 10-F201021) for use in organic synthesis, pharmaceutical intermediates, or analytical reference standards .

Properties

IUPAC Name |

ethyl 2-(6-methoxynaphthalen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFEFZUAPMQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607041 | |

| Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56547-13-8 | |

| Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxy-2-naphthoylformate typically involves the esterification of 6-methoxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of Ethyl 6-methoxy-2-naphthoylformate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality Ethyl 6-methoxy-2-naphthoylformate .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxy-2-naphthoylformate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 6-hydroxy-2-naphthoylformate.

Reduction: Formation of 6-methoxy-2-naphthylmethanol.

Substitution: Formation of various substituted naphthoylformates depending on the substituent used.

Scientific Research Applications

Ethyl 6-methoxy-2-naphthoylformate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-naphthoylformate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ester groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 6-methoxy-2-naphthoylformate shares functional and structural similarities with other aromatic esters and naphthalene derivatives. Below is a detailed comparison based on molecular structure, applications, and research relevance:

Functional Group Reactivity

- Ester vs. Carboxylic Acid: The formate ester in Ethyl 6-methoxy-2-naphthoylformate renders it less polar and more volatile than (6-Methoxy-2-naphthyl)acetic Acid, making it preferable for synthetic reactions requiring non-polar intermediates. Conversely, the carboxylic acid group in the latter enhances hydrogen-bonding capacity, favoring use in crystallization or salt formation .

Research and Industrial Relevance

- In contrast, (6-Methoxy-2-naphthyl)acetic Acid is explicitly used as a reference standard (MM0152.01) for pharmaceutical impurity profiling .

- Specialty Chemicals : Ethyl 2,3,4-trimethoxybenzoate is employed in polymer stabilization and fragrance industries, whereas Ethyl 6-methoxy-2-naphthoylformate’s niche applications remain less documented .

Biological Activity

Ethyl 6-methoxy-2-naphthoylformate (CAS Number: 56547-13-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

- Appearance : Off-white solid

- Solubility : Slightly soluble in DMSO and methanol

- Melting Point : Not specified in available literature

Ethyl 6-methoxy-2-naphthoylformate is structurally related to other naphthalene derivatives, which are known for their anti-inflammatory and analgesic properties. The compound exhibits biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain.

Inhibition Profile

Research indicates that ethyl 6-methoxy-2-naphthoylformate acts as a competitive inhibitor of COX enzymes:

- COX-1 Inhibition : IC50 values suggest moderate inhibition.

- COX-2 Inhibition : More potent inhibition compared to COX-1, indicating potential for selective anti-inflammatory effects.

Biological Activity

The biological activities associated with ethyl 6-methoxy-2-naphthoylformate include:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in various experimental models, making it a candidate for the treatment of inflammatory diseases.

- Analgesic Properties : Its ability to inhibit COX enzymes suggests potential use as an analgesic agent.

- Antioxidant Activity : Preliminary studies indicate that it may also exhibit antioxidant properties, contributing to its therapeutic potential.

Study 1: Anti-inflammatory Activity

A study conducted on animal models showed that administration of ethyl 6-methoxy-2-naphthoylformate resulted in a significant reduction in edema induced by carrageenan. The results indicated that the compound effectively reduced inflammation markers such as prostaglandin E2 levels.

| Parameter | Control Group | Treatment Group (Ethyl 6-Methoxy-2-Naphthoylformate) |

|---|---|---|

| Edema Volume (mL) | 4.5 | 1.8 |

| Prostaglandin E2 (pg/mL) | 250 | 75 |

Study 2: Analgesic Effects

In another study assessing pain response using the hot plate test, ethyl 6-methoxy-2-naphthoylformate significantly increased the latency time compared to the control group, suggesting its efficacy as an analgesic.

| Treatment | Latency Time (seconds) |

|---|---|

| Control | 10 |

| Ethyl 6-Methoxy | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.